molecular formula C17H16ClN3OS B2703922 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 906783-93-5

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2703922
CAS No.: 906783-93-5
M. Wt: 345.85
InChI Key: ICMSVHGXXYCPPJ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide is a chemical compound based on the benzothiazole scaffold, a structure recognized for its diverse pharmacological potential in scientific research . Benzothiazole derivatives are a significant class of heterocyclic compounds studied extensively in medicinal chemistry due to their broad spectrum of biological activities . These compounds have been investigated as key intermediates for developing agents with antifungal, antitubercular, antitumor, and anti-inflammatory properties, making the benzothiazole core a privileged structure in drug discovery . The specific research applications and biological profile of this compound are an active area of exploration. Related compounds, such as complexes involving benzothiazole-acetamide ligands, have shown promising in vitro cytotoxicity against various cancer cell lines, including lung cancer (A549) and ovarian cancer (A2780), suggesting this chemical class may be relevant for investigating new anticancer mechanisms . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-10-13(18)8-9-14-15(10)19-17(23-14)20-16(22)11-4-6-12(7-5-11)21(2)3/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMSVHGXXYCPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-4-methylbenzoic acid, under acidic conditions.

    Amidation Reaction: The resulting benzothiazole derivative is then reacted with 4-(dimethylamino)benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular structure:

  • IUPAC Name: N~1~-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N~2~,N~2~-dimethyl-1,2-ethanediamine
  • Molecular Formula: C12H16ClN3S
  • CAS Number: 1105188-47-3

Antimicrobial Properties

Research has demonstrated that compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide exhibit significant antimicrobial activity. For instance, studies involving derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains. These compounds were evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole moiety can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organisms
Compound A1.27Staphylococcus aureus
Compound B2.54Escherichia coli
Compound C1.43Candida albicans

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that related benzothiazole derivatives show promising results against various cancer cell lines, including colorectal carcinoma and breast cancer. The mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is essential for DNA replication in cancer cells .

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound D5.85HCT116 (Colorectal cancer)
Compound E4.53MCF7 (Breast cancer)

Case Study 1: Antimicrobial Screening

In a study published in Pharmaceutical Biology, a series of benzothiazole derivatives were synthesized and screened for antimicrobial activity. The results revealed that certain modifications to the benzothiazole core significantly enhanced their effectiveness against resistant strains of bacteria and fungi, indicating a potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer potential of benzothiazole derivatives, where compounds were tested against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The findings indicated that some compounds exhibited lower IC50 values than standard chemotherapeutic agents, suggesting their viability as alternative treatments .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide-Thiazole/Thiadiazole Hybrids

Key structural analogs include benzamide derivatives fused with thiazole, thiadiazole, or triazine rings, as reported in the literature. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Key Spectral Features (IR, NMR) Biological Relevance
Target Compound Benzothiazole 5-Cl, 4-CH₃, 4-(N,N-dimethylamino)benzamide Not reported Expected C=O (amide) ~1670–1600 cm⁻¹ Potential enzyme inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Cl, 2,4-difluorobenzamide Not reported C=O (amide): 1679 cm⁻¹; N–H stretch: ~3300 cm⁻¹ PFOR enzyme inhibition
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine hybrid Acetylpyridinyl, phenyl 290 C=O (amide): 1605 cm⁻¹; C=O (acetyl): 1679 cm⁻¹ Not reported
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Thiadiazole-nicotinic ester Ethyl ester, methyl, phenyl 200 C=O (ester): 1715 cm⁻¹; C=O (amide): 1617 cm⁻¹ Not reported
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52) Benzamide-triazine-sulfonamide 4-CF₃-phenyl, benzylthio, sulfamoyl 277–279 S=O (sulfonamide): ~1350–1150 cm⁻¹ Antimicrobial potential

Key Differences in Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-chloro and 4-methyl groups on the benzothiazole are electron-withdrawing and moderately donating, respectively. The 4-(dimethylamino) group in the target compound is electron-donating, which may improve solubility compared to the 2,4-difluorobenzamide in .

Spectral Signatures :

  • The IR spectra of thiadiazole hybrids (e.g., 8a ) show dual C=O stretches (~1605–1679 cm⁻¹), distinguishing them from the single amide C=O in the target compound.
  • Sulfonamide-containing analogs (e.g., 52 ) exhibit additional S=O stretches (~1350 cm⁻¹), absent in the target compound.

Thermal Stability: Thiadiazole-pyridine hybrids (e.g., 8a ) exhibit higher melting points (290°C), likely due to extended π-conjugation and rigid hybrid structures. The target compound’s melting point is unreported but may be lower due to the flexible dimethylamino group.

Biological Activity: The PFOR enzyme inhibition noted for N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide suggests that chloro-thiazole benzamides may target anaerobic metabolism. The target compound’s dimethylamino group could modulate this activity by altering electronic or steric properties.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide, with the CAS number 1105188-47-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆ClN₃S
  • Molecular Weight : 269.79 g/mol
  • Purity : ≥95% .

This compound exhibits its biological activity primarily through its interactions with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of neurotransmitters. Inhibition of BChE can lead to increased levels of acetylcholine, which is significant in treating neurodegenerative conditions such as Alzheimer's disease .

1. Neuroprotective Effects

Research indicates that this compound demonstrates neuroprotective effects against amyloid-beta (Aβ) induced toxicity in neuronal cell models. In vitro studies using SH-SY5Y neuroblastoma cells have shown that the compound can significantly enhance cell viability when exposed to Aβ, suggesting a protective role against neurodegeneration .

2. Antimicrobial Activity

Preliminary studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown efficacy against various bacterial strains .

3. Anti-inflammatory Properties

Some studies suggest that benzothiazole derivatives may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyFindings
Neuroprotective Study The compound showed significant protection against Aβ-induced cell death, increasing cell viability from 63.21% to over 90% at optimal concentrations .
BChE Inhibition Study This compound was identified as a potent BChE inhibitor with a dose-dependent effect on enzyme activity .
Antimicrobial Evaluation Similar benzothiazole compounds demonstrated broad-spectrum antimicrobial activity; however, specific data on this compound is still required for definitive conclusions .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 5-chloro-4-methyl-1,3-benzothiazol-2-amine and 4-(dimethylamino)benzoyl chloride. A typical procedure involves dissolving the amine in pyridine, adding the acyl chloride dropwise, and stirring overnight. The product is purified via column chromatography and recrystallized from methanol . Reaction progress is monitored by TLC, and yields are optimized by controlling stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Signals for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂ protons; δ ~40–45 ppm for carbons) and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and benzothiazole C-S (~650 cm⁻¹) are key identifiers .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular weight and functional groups .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation from methanol or ethanol at 4°C promotes crystal growth. Intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) stabilize the lattice, as observed in related benzothiazole-amide compounds. Centrosymmetric dimers formed via classical hydrogen bonds are common . SHELXL refinement (riding H-atom model, Uiso adjustments) is recommended for structural validation .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and binding modes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against enzyme active sites (e.g., PFOR enzyme in anaerobic organisms) can identify potential targets. The amide anion and chloro-methyl substituents may interact with catalytic residues, as seen in nitazoxanide derivatives . MD simulations (GROMACS) assess stability of ligand-receptor complexes, with RMSD and binding free energy calculations (MM-PBSA) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data (e.g., conformational flexibility) are addressed by:

  • Variable-temperature NMR to probe dynamic behavior.
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
  • DFT calculations (Gaussian 09) comparing optimized gas-phase and crystal-packing geometries .

Q. How does substituent variation (e.g., chloro vs. nitro groups) impact bioactivity in SAR studies?

  • Methodological Answer :

  • Synthesis : Replace 5-chloro with nitro via nitration (HNO₃/H₂SO₄) and compare activity .
  • Assays : Test inhibition of PFOR enzyme or cytotoxicity (MTT assay) in anaerobic vs. aerobic cell lines.
  • Data Analysis : IC₅₀ values and logP measurements correlate substituent electronic effects (Hammett σ) with activity .

Q. What analytical methods assess compound stability under varying pH and temperature?

  • Methodological Answer :

  • HPLC-UV/MS : Monitor degradation products at accelerated conditions (40–80°C, pH 1–13).
  • Kinetic Studies : Arrhenius plots predict shelf life.
  • Solid-State Stability : TGA/DSC detect phase transitions or decomposition .

Methodological Considerations Table

Question TypeKey TechniquesReferences
Synthesis OptimizationTLC monitoring, column chromatography, recrystallization
Structural AnalysisX-ray crystallography (SHELXL), DFT calculations
Biological EvaluationMolecular docking, enzyme inhibition assays, cytotoxicity testing
Stability StudiesHPLC-UV/MS, Arrhenius kinetics, thermal analysis

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